2-Methoxy-4-methylaniline
Overview
Description
2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is a chemical compound with the empirical formula C8H11NO . It has a molecular weight of 137.18 .
Synthesis Analysis
The synthesis of 2-Methoxy-4-methylaniline could be achieved from vanillin and p-anisidine using a water solvent by the stirrer method . It is also used in the synthesis of more complex compounds that have a more specific function .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methylaniline can be represented by the SMILES stringCOc1cc(C)ccc1N
. The InChI key for this compound is CJJLEUQMMMLOFI-UHFFFAOYSA-N
. Chemical Reactions Analysis
2-Methoxy-4-methylaniline is used in organic synthesis of more complex compounds that have a more specific function . For example, it was used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .Physical And Chemical Properties Analysis
2-Methoxy-4-methylaniline is a solid with a melting point of 31-33 °C and a density of 1.043 g/mL at 25 °C . It has a refractive index of n20/D 1.565 (lit.) . The boiling point is 248-249 °C (lit.) .Scientific Research Applications
Application 1: Growth and Characterization of Organic Crystals for Optical Applications
- Summary of the Application: 2-Methoxy-4-methylaniline is used in the growth of organic aromatic 4-methoxy-2-nitroaniline single crystals. These crystals have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application or Experimental Procedures: The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results or Outcomes: The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Application 2: Synthesis of 8-methoxy-7-methylalloxazine
- Summary of the Application: 2-Methoxy-4-methylaniline is used in the synthesis of 8-methoxy-7-methylalloxazine .
- Methods of Application or Experimental Procedures: The synthesis involves an electrophilic substitution, using the 2-methoxy-substituted iron complex sail followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . The reaction requires ethanol and water as solvents .
- Results or Outcomes: The outcome of this process is the production of 8-methoxy-7-methylalloxazine .
Application 3: Textile Industry
- Summary of the Application: 2-Methoxy-4-methylaniline is used in the textile industry, such as dyeing cotton, printing processes such as yellow tattoo inks, enamels for toys, emulsion and traffic paints .
- Methods of Application or Experimental Procedures: The specific methods of application in these contexts are not detailed in the source .
- Results or Outcomes: The use of 2-Methoxy-4-methylaniline in these applications contributes to the coloration and aesthetic appeal of various products .
Application 4: Synthesis of Photorefractive Polymers
- Summary of the Application: 2-Methoxy-4-nitroaniline, a derivative of 2-Methoxy-4-methylaniline, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .
- Methods of Application or Experimental Procedures: The specific methods of application in these contexts are not detailed in the source .
- Results or Outcomes: The use of 2-Methoxy-4-nitroaniline contributes to the development of photorefractive polymers .
Application 5: Methylation of Anilines
- Summary of the Application: Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
- Methods of Application or Experimental Procedures: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results or Outcomes: The outcome of this process is the production of N-methylanilines .
Safety And Hazards
2-Methoxy-4-methylaniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLEUQMMMLOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192660 | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylaniline | |
CAS RN |
39538-68-6 | |
Record name | 2-Methoxy-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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